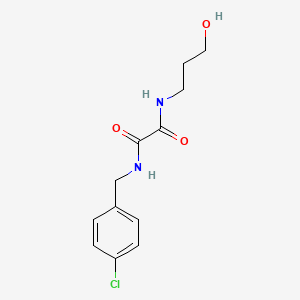

N1-(4-Chlorbenzyl)-N2-(3-hydroxypropyl)oxalamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N1-(4-chlorobenzyl)-N2-(3-hydroxypropyl)oxalamide is not directly described in the provided papers. However, a related synthesis process can be inferred from the synthesis of 5,6-dihydro-4H-1,3-oxazine hydrobromides, which involves the nucleophilic autocyclo-O-alkylation of N-(3-bromopropyl)amides. This process occurs under neutral conditions in chloroform and is influenced by electron-donating amide α-substituents, which affect the efficiency of autocyclization . Although the exact method for synthesizing N1-(4-chlorobenzyl)-N2-(3-hydroxypropyl)oxalamide is not provided, similar neutral conditions and considerations for the influence of substituents could be relevant for its synthesis.

Molecular Structure Analysis

The molecular structure of N1-(4-chlorobenzyl)-N2-(3-hydroxypropyl)oxalamide is not detailed in the provided papers. However, the structure of a related compound, [Ni(bipy)3][NaAl(ox)3], is described, which includes a chiral, three-dimensional polymeric network with metal ions bridged by bis(bidentate oxalate) ligands. The compound crystallizes in the cubic system and the crystal structure is stabilized by electrostatic forces and weak C–H···O hydrogen bonds . This information suggests that the molecular structure of oxalamide derivatives can form complex networks and may engage in various intermolecular interactions, which could be extrapolated to the structure of N1-(4-chlorobenzyl)-N2-(3-hydroxypropyl)oxalamide.

Chemical Reactions Analysis

The chemical reactions involving N1-(4-chlorobenzyl)-N2-(3-hydroxypropyl)oxalamide are not discussed in the provided papers. However, the synthesis paper implies that the amide group in the related compounds can participate in nucleophilic reactions, which could be a point of consideration for the reactivity of the oxalamide group in the compound of interest. The autocyclization process mentioned could also hint at the potential for intramolecular reactions within similar compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of N1-(4-chlorobenzyl)-N2-(3-hydroxypropyl)oxalamide are not covered in the provided papers. Nonetheless, the characterisation of [Ni(bipy)3][NaAl(ox)3] includes techniques such as Fourier-transform IR spectroscopy, energy-dispersive X-ray analysis, thermogravimetric techniques, and single-crystal X-ray diffraction . These techniques are commonly used to determine the physical and chemical properties of compounds, suggesting that a similar approach could be employed to analyze N1-(4-chlorobenzyl)-N2-(3-hydroxypropyl)oxalamide. The crystalline nature and thermal stability of the related compound provide a baseline for what might be expected in terms of the physical state and thermal behavior of oxalamide derivatives.

Wissenschaftliche Forschungsanwendungen

Krebsforschung und zielgerichtete Therapien

- Anwendung: N1-(4-Chlorbenzyl)-N2-(3-hydroxypropyl)oxalamid wurde als ATP-kompetitiver, nanomolarer Inhibitor von PKB optimiert. Es zeigt eine bis zu 150-fache Selektivität für PKB gegenüber eng verwandten Kinasen wie PKA. Diese Inhibitoren modulieren Biomarker der PKB-Signaltransduktion in vivo und hemmen effektiv das Wachstum von humanen Tumorenxenograften in Tiermodellen .

Wirkmechanismus

Target of Action

The primary target of N1-(4-chlorobenzyl)-N2-(3-hydroxypropyl)oxalamide is Protein Kinase B (PKB), also known as Akt . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making it an attractive target for antitumor agents .

Mode of Action

N1-(4-chlorobenzyl)-N2-(3-hydroxypropyl)oxalamide interacts with PKB in an ATP-competitive manner . The compound has been optimized to provide nanomolar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This promotes activation of the kinase by phosphorylation on Ser473 and Thr308 . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

Although active in cellular assays, compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified n1-(4-chlorobenzyl)-n2-(3-hydroxypropyl)oxalamide as a potent and orally bioavailable inhibitor of pkb .

Result of Action

Representative compounds, including N1-(4-chlorobenzyl)-N2-(3-hydroxypropyl)oxalamide, modulated biomarkers of signaling through PKB in vivo and strongly inhibited the growth of human tumor xenografts in nude mice at well-tolerated doses .

Eigenschaften

IUPAC Name |

N'-[(4-chlorophenyl)methyl]-N-(3-hydroxypropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O3/c13-10-4-2-9(3-5-10)8-15-12(18)11(17)14-6-1-7-16/h2-5,16H,1,6-8H2,(H,14,17)(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKEPPWZHJQTUNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C(=O)NCCCO)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Aminomethyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine dihydrochloride](/img/structure/B2515586.png)

![(Z)-methyl 4-((3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2515587.png)

![N-cyclopentyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2515597.png)

![N-(2-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methoxy}phenyl)acetamide](/img/structure/B2515600.png)

![1-[4-(3,3-Difluoroazetidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2515605.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2515606.png)

![N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide](/img/structure/B2515607.png)

![N-Methyl-N-[(3-methylimidazol-4-yl)methyl]prop-2-enamide](/img/structure/B2515608.png)